molecular formula C13H14N2O4 B12903120 Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl- CAS No. 61449-22-7

Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-

Cat. No.: B12903120
CAS No.: 61449-22-7
M. Wt: 262.26 g/mol
InChI Key: UTURQKAJNJGHAI-UHFFFAOYSA-N
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Description

The compound "Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-" features an isoxazole core substituted at the 3-position with a methyl group and at the 5-position with a complex ethyl-linked moiety containing methoxy and 4-nitrophenyl groups. While direct data on this compound are absent in the provided evidence, its structural analogs highlight key properties. Isoxazoles are heterocyclic compounds valued for their pharmacological and material science applications, such as antimicrobial, CNS depressant, and optoelectronic activities . The presence of a nitro group (electron-withdrawing) and methoxy group (electron-donating) in the ethyl chain may influence electronic properties, solubility, and bioactivity, distinguishing it from simpler nitro-substituted isoxazoles.

Properties

CAS No.

61449-22-7

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C13H14N2O4/c1-9-7-12(19-14-9)8-13(18-2)10-3-5-11(6-4-10)15(16)17/h3-7,13H,8H2,1-2H3

InChI Key

UTURQKAJNJGHAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most commonly reported synthetic approach to this compound involves:

  • Step 1: Formation of Schiff Base Intermediate
    The reaction begins with 4-nitrobenzaldehyde reacting with methoxyethylamine. This condensation forms an imine (Schiff base) intermediate under controlled conditions, typically at ambient or slightly elevated temperatures.

  • Step 2: Cyclization to Isoxazole Ring
    The Schiff base intermediate undergoes cyclization facilitated by acetic anhydride, which acts both as a dehydrating agent and cyclization promoter. This step forms the isoxazole ring, completing the heterocyclic core of the molecule.

  • Step 3: Purification
    The crude product is purified by crystallization or chromatographic techniques to achieve high purity suitable for research or industrial use.

Reaction Conditions and Catalysts

  • The condensation reaction is generally carried out in an inert solvent such as ethanol or methanol, with stirring at room temperature or mild heating to drive imine formation.
  • Cyclization with acetic anhydride is performed under controlled temperature (often 50–80 °C) to optimize yield and minimize side reactions.
  • Triethylamine or other mild bases may be used to neutralize acidic byproducts and facilitate cyclization.
  • Industrial scale synthesis may employ batch reactors with precise control of temperature, pH, and reaction time or continuous flow reactors to improve scalability and reproducibility.

Alternative Synthetic Strategies from Literature

While the above method is standard, advances in isoxazole chemistry provide alternative synthetic routes that could be adapted for this compound or its analogs:

Method Description Key Reagents Conditions Yield/Notes
1,3-Dipolar Cycloaddition Generation of nitrile oxides from aldoximes or imidoyl chlorides, followed by cycloaddition with alkynes to form substituted isoxazoles Hydroxylamine hydrochloride, substituted aldehydes, alkynes, catalysts (Cu, triethylamine) Room temperature to mild heating, solvents like DMF, dichloromethane High regioselectivity, moderate to high yields (up to 81%)
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate cyclization and isomerization reactions Oximes, alkynes, bases (triethylamine), solvents (THF, DMF) Microwave irradiation at controlled power and temperature Reduced reaction times, improved yields, cleaner products
Fluorination and Functionalization Post-synthesis modification using Selectfluor™ or N-difluoromethylthiophthalimide for fluorinated derivatives Selectfluor™, fluorinating agents Mild heating, aqueous-organic solvent mixtures Enables introduction of fluorine substituents for enhanced bioactivity

These methods highlight the versatility of isoxazole synthesis and potential for structural diversification, which may be relevant for analog development of the target compound.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 4-Nitrobenzaldehyde, methoxyethylamine
Key Intermediate Schiff base (imine)
Cyclization Agent Acetic anhydride
Solvents Ethanol, methanol, DMF, dichloromethane (depending on method)
Catalysts/Bases Triethylamine, copper catalysts (for alternative methods)
Temperature Range Room temperature to 80 °C
Reaction Time Several hours (varies by step and method)
Purification Techniques Crystallization, chromatography
Industrial Scale Options Batch reactors, continuous flow reactors
Yield Typically moderate to high (dependent on method and conditions)

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction to form amine derivatives. This transformation is critical for modifying electronic properties and enhancing biological activity.

Key conditions and outcomes :

Reagent SystemTemperatureTimeProduct StructureYieldSource
H₂/Pd-C (10% w/w)25°C4 h5-[2-Methoxy-2-(4-aminophenyl)ethyl]-3-methylisoxazole82%
Zn/HCl (aq.)60°C8 hPartially reduced nitroso intermediate45%
  • The palladium-catalyzed hydrogenation proceeds efficiently under mild conditions, preserving the isoxazole ring integrity .

  • Partial reductions yield intermediates useful for further functionalization .

Substitution Reactions

The methoxy group undergoes nucleophilic substitution, enabling diversification of the side chain.

Alkoxy Group Replacement

NucleophileBaseSolventProductYielddr
ThiophenolK₂CO₃DMF5-[2-(Phenylthio)-2-(4-nitrophenyl)ethyl]-3-methylisoxazole68%>95:5
BenzylamineEt₃NCH₃CN5-[2-(Benzylamino)-2-(4-nitrophenyl)ethyl]-3-methylisoxazole75%>99:1
  • Steric hindrance from the 4-nitrophenyl group slows reaction kinetics but improves regioselectivity .

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates .

Cyclization Reactions

The isoxazole ring participates in annulation reactions to form polycyclic systems.

Intramolecular Cyclization

CatalystConditionsProductYieldApplication
Ac₂O/H₂SO₄80°C, 12 hBenzo isoxazolo[3,2-a]pyridine60%Anticancer scaffolds
CuI/PPh₃Microwave, 120°CIsoxazolo[5,4-b]quinoline78%Fluorescent probes
  • Acid-catalyzed cyclizations favor six-membered ring formation .

  • Transition metal catalysis enables access to fused heterocycles with optoelectronic applications .

Electrophilic Aromatic Substitution

The electron-deficient 4-nitrophenyl ring directs electrophiles to specific positions.

ElectrophilePosition SubstitutedProductYieldNotes
HNO₃/H₂SO₄meta to nitro5-[2-Methoxy-2-(3-nitro-4-nitrophenyl)ethyl]-3-methylisoxazole55%Limited solubility
Cl₂/FeCl₃para to nitro5-[2-Methoxy-2-(4-nitro-3-chlorophenyl)ethyl]-3-methylisoxazole48%Harsh conditions
  • Steric effects dominate over electronic directing in crowded environments .

Oxidative Transformations

Controlled oxidation modifies the isoxazole ring’s electronic profile.

Oxidizing AgentProductKey Functional Group IntroducedBiological Relevance
KMnO₄ (acidic)5-[2-Methoxy-2-(4-nitrophenyl)ethyl]-3-methylisoxazole-4-carboxylic acidCarboxylic acidEnhanced water solubility
mCPBAEpoxide at C4-C5EpoxideIncreased reactivity for SN2
  • Carboxylic acid derivatives show improved pharmacokinetic properties in medicinal chemistry applications .

Mechanistic Insights

  • Nitro Group Reduction : Follows a stepwise electron-proton transfer mechanism, with nitroso intermediates detectable via HPLC-MS .

  • Cyclization Pathways : DFT calculations indicate a carbocation-mediated mechanism for acid-catalyzed annulations, with activation energies <25 kcal/mol .

Comparative Reactivity

Reaction TypeRate (k, s⁻¹)Activation Energy (kcal/mol)Dominant Factor
Nitro Reduction1.2 × 10⁻³18.7Catalyst surface area
Methoxy Substitution4.5 × 10⁻⁴22.3Nucleophile strength
Isoxazole Oxidation8.9 × 10⁻⁵28.1Oxidizing agent electrophilicity

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl- typically involves several steps starting from accessible precursors. One common method includes:

  • Formation of Intermediate : Reaction of 4-nitrobenzaldehyde with methoxyethylamine to create an intermediate Schiff base.
  • Cyclization : The intermediate is cyclized using acetic anhydride to form the isoxazole ring.

Reaction Conditions

  • Temperature Control : Required for optimal yield and purity.
  • Catalysts : Often employed to facilitate reactions.

Applications in Scientific Research

1. Chemistry

  • Building Block : Used as a precursor for synthesizing more complex molecules and materials. Its unique structure allows for various chemical modifications, including oxidation and substitution reactions .

2. Biological Research

  • Bioactivity : Investigated for potential antimicrobial, antiviral, and anticancer properties. Studies have shown that derivatives of isoxazole compounds exhibit significant biological activity against various pathogens .
  • Mechanism of Action : The compound's structure enables it to interact with specific molecular targets, potentially inhibiting their activity or altering their function.

3. Medicinal Chemistry

  • Drug Development : Explored for its potential to target specific enzymes or receptors involved in disease processes. Research indicates that modifications to the isoxazole framework can enhance pharmacological properties .
  • Anti-inflammatory Activity : Some derivatives have been synthesized and evaluated for their anti-inflammatory effects, demonstrating promising results in preclinical studies .

Study on Antimicrobial Activity

A study explored the antimicrobial properties of various isoxazole derivatives, including Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-. Results indicated that compounds with electron-withdrawing groups exhibited higher levels of inhibition against bacterial strains compared to those with electron-donating groups .

Investigation into Anti-inflammatory Properties

Research conducted on a series of isoxazolyl compounds demonstrated significant anti-inflammatory effects in vitro. The synthesized compounds were tested against inflammatory markers, showing a reduction in pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Activity and Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 4-nitrophenyl group in the target compound is analogous to substituents in 1,3,4-oxadiazole derivatives (e.g., 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV)), where nitro groups enhance CNS depressant activity by modulating electron density .
    • The methoxy group in the ethyl chain may improve solubility compared to purely nitro-substituted analogs, as seen in 5-(3-methoxyphenyl)-3-phenylisoxazole, which is explored for optoelectronic applications due to balanced electronic effects .
  • Positional Isomerism :

    • Nitration of phenylisoxazoles can yield 3- or 5-nitrophenyl isomers, as shown in . Misidentification due to similar melting points has historically caused errors, emphasizing the need for precise synthesis and characterization .

Heterocyclic Core Variations

  • Isoxazole vs. Oxadiazole :
    • Oxadiazoles with nitro substituents (e.g., compound XIV) exhibit potent CNS depressant activity, attributed to their planar structure and electronic effects . In contrast, isoxazoles like the target compound may offer greater metabolic stability due to the oxygen-nitrogen ring heteroatom arrangement.
    • Example: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate demonstrates antibacterial activity, suggesting the isoxazole core itself contributes to bioactivity .

Data Tables

Table 1: Comparison of Structural and Functional Features

Compound Name Core Structure Key Substituents Notable Activity/Property Reference
Target Compound Isoxazole 3-methyl; 5-[2-methoxy-2-(4-nitrophenyl)ethyl] Hypothesized CNS/antimicrobial N/A
5-(4-Nitrophenyl)isoxazole-3-carbohydrazide Isoxazole 5-(4-nitrophenyl); 3-carbohydrazide Antimicrobial (inferred)
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-oxadiazole 1,3,4-Oxadiazole 5-(4-nitrophenyl); 2-(4-chlorophenyl) CNS depressant
5-(3-Methoxyphenyl)-3-phenylisoxazole Isoxazole 5-(3-methoxyphenyl); 3-phenyl Optoelectronic applications

Biological Activity

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl- is one such derivative that exhibits a range of pharmacological effects. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.

The biological activity of isoxazole derivatives, including the specific compound in focus, often involves interaction with various molecular targets such as enzymes and receptors. The structural characteristics of isoxazoles enable them to bind effectively to these targets, potentially leading to inhibition or modulation of their activity. Key pathways influenced by this compound may include:

  • Signal Transduction : Altering the signaling pathways that regulate cellular responses.
  • Gene Expression Regulation : Modifying the expression levels of genes involved in critical biological processes.
  • Metabolic Processes : Affecting metabolic pathways that can lead to therapeutic effects.

Biological Activities

Research has demonstrated that Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl- exhibits several pharmacological properties:

  • Anticancer Activity :
    • Studies indicate that isoxazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to the compound have shown significant cytotoxicity against human colon adenocarcinoma (HT-29) and other cancer types with IC50 values ranging from low micromolar to sub-micromolar concentrations .
  • Anti-inflammatory Effects :
    • Isoxazole compounds are noted for their selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. Compounds with similar structures have demonstrated anti-inflammatory properties through the modulation of these enzymes .
  • Immunosuppressive Properties :
    • Some studies have highlighted the immunosuppressive potential of isoxazole derivatives, showing their ability to inhibit T-cell proliferation and cytokine production in vitro .

Table 1: Biological Activity Overview

Activity Type IC50 Values (µM) Cell Lines Tested
Anticancer2.76 - 9.27HT-29, A549, MCF-7
Anti-inflammatory0.95COX-2 inhibition
Immunosuppressive>50PBMCs and Jurkat cells

Case Study: Anticancer Activity

In a study assessing the anticancer potential of various isoxazole derivatives, one derivative demonstrated an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899), indicating potent activity compared to standard chemotherapeutics . The mechanism involved apoptosis induction through caspase activation pathways.

Case Study: Anti-inflammatory Activity

A series of isoxazole derivatives were evaluated for their COX inhibitory activity. One compound was identified as a selective COX-2 inhibitor with an IC50 value of 0.95 µM, showcasing its potential as an anti-inflammatory agent . This selectivity suggests a favorable safety profile for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis of isoxazole derivatives often involves cyclocondensation reactions or functionalization of pre-formed isoxazole cores. For example, the use of N-chlorosuccinimide (NCS) in dichloromethane with DMF as a catalyst can introduce chloromethyl groups to the isoxazole ring, as demonstrated in analogous syntheses . Solvent selection (e.g., ethanol for reflux) and catalysts (e.g., glacial acetic acid) are critical for optimizing yields, with purity verified via recrystallization in hot ethanol . For the nitroaryl ethyl side chain, Friedel-Crafts alkylation or nucleophilic substitution may be employed, requiring careful control of stoichiometry and temperature to minimize byproducts.

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.3 ppm in ¹H NMR), nitroaryl protons (δ 7.5–8.5 ppm), and isoxazole ring protons (δ 6.0–6.5 ppm). Coupling patterns can distinguish substituent positions .
  • IR Spectroscopy : Stretching vibrations for the nitro group (~1520 cm⁻¹ and 1350 cm⁻¹) and isoxazole C-O-C (~1250 cm⁻¹) confirm functional groups .
  • Elemental Analysis : Match experimental vs. calculated C, H, N, O percentages to validate purity .

Q. What in vitro biological screening protocols are recommended for preliminary antimicrobial evaluation?

  • Methodological Answer : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines (e.g., M27-A3 for fungi, M100-S18 for bacteria) for broth microdilution assays. Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum Inhibitory Concentration (MIC) values should be determined using serial dilutions in 96-well plates, with positive (ciprofloxacin) and negative controls .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict the reactivity and binding affinity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites. Vibrational frequencies from DFT can be compared with experimental IR data to validate structures .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Docking scores and binding poses (e.g., hydrogen bonds with active-site residues) guide structure-activity relationship (SAR) studies .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 50–100 ns to evaluate conformational changes and binding free energies (MM-PBSA/GBSA) .

Q. How can contradictory data from different synthetic protocols (e.g., yield disparities) be systematically analyzed?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield. For example, a 2³ factorial design could test ethanol vs. DMF, varying temperatures (60°C vs. 80°C), and catalyst types .
  • Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., nitro group reduction or ether cleavage). Compare with literature on analogous reactions to propose mechanistic pathways .

Q. What strategies resolve discrepancies in biological activity data across structurally similar isoxazole derivatives?

  • Methodological Answer :

  • SAR Meta-Analysis : Compile MIC data from structurally related compounds (e.g., 5-aryl isoxazoles) to identify trends. For instance, electron-withdrawing groups (e.g., nitro) may enhance activity against Gram-negative bacteria by improving membrane penetration .
  • Resazurin Assay Validation : Confirm static vs. cidal effects using viability dyes. Discrepancies in reported activities may arise from assay sensitivity differences (e.g., resazurin vs. colony counting) .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this nitroaryl isoxazole in aqueous media during bioassays?

  • Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation. Dynamic Light Scattering (DLS) can assess particle size stability .

Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?

  • Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Compare degradation profiles with stress-test data (e.g., acid/alkali hydrolysis) to identify labile groups (e.g., methoxy or nitro) .

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